(2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid
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Overview
Description
(2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid, also known as TBHP, is an important and versatile compound used in a variety of laboratory experiments and scientific research applications. This compound is an organic acid derived from piperidine and is an important component of the piperidine family of compounds. TBHP is used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Synthetic Chemistry Applications
- Stereo-selective Synthesis : Research demonstrates the utility of the vinylfluoro group as an acetonyl cation equivalent, leading to the stereoselective synthesis of pipecolic acid derivatives, including (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid (Purkayastha et al., 2010). This showcases the compound's relevance in constructing complex molecular architectures.
- Advancements in Solid-Phase Synthesis : The compound has also been implicated in the development of novel anchoring strategies for solid-phase synthesis, highlighting its importance in the preparation of protected peptide segments and contributing to the efficiency and versatility of peptide synthesis techniques (Albericio & Bárány, 1991).
Material Science Applications
- Bio-based Polymer Precursors : Studies on the oxidation of 5-(hydroxymethyl)furfural (HMF) into 2,5-furandicarboxylic acid (FDCA), a 'green' substitute for terephthalate in polyesters, have used related chemistry for enhancing the yield and purity of FDCA, an important bio-based platform chemical. This research underscores the potential of using derivatives of the target compound in renewable material production (Koopman et al., 2010).
Biocatalysis and Bioconversion
- Biotransformation : Innovations in biotransformation processes, particularly the conversion of biomass-derived chemicals into valuable bio-based chemicals, involve methodologies that could potentially include or benefit from the chemical properties of "(2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid". Research into the catalytic production of FDCA from lignocellulosic biomass is a prime example, with implications for sustainable chemical synthesis and the bio-economy (Zhang et al., 2015).
Mechanism of Action
Target of Action
The tert-butoxycarbonyl group is known to be widely used in synthetic organic chemistry , suggesting that this compound may interact with a variety of organic compounds.
Mode of Action
The tert-butoxycarbonyl group has been shown to be introduced into a variety of organic compounds using flow microreactor systems . This suggests that the compound may interact with its targets through the introduction of the tert-butoxycarbonyl group.
Biochemical Pathways
The tert-butyl group, however, is known to have unique reactivity patterns and is used in various chemical transformations . It also has implications in biosynthetic and biodegradation pathways .
Result of Action
The introduction of the tert-butoxycarbonyl group into various organic compounds suggests potential changes in the chemical properties and reactivities of these compounds .
Action Environment
The use of flow microreactor systems for the introduction of the tert-butoxycarbonyl group suggests that the reaction conditions may play a role in the compound’s action .
properties
IUPAC Name |
(2S,5S)-5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIPAZERNXIHU-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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